molecular formula C8H10N2 B7809339 1,4-Diisocyanocyclohexane CAS No. 935-15-9

1,4-Diisocyanocyclohexane

Cat. No.: B7809339
CAS No.: 935-15-9
M. Wt: 134.18 g/mol
InChI Key: SKOHRERCQZYWOP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,4-Diisocyanocyclohexane is an organic compound with the molecular formula C8H10N2. It is a derivative of cyclohexane, where two isocyanate groups are attached to the 1 and 4 positions of the cyclohexane ring. This compound is known for its reactivity and is used in various chemical processes, particularly in polymer science .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,4-Diisocyanocyclohexane can be synthesized through the reaction of cyclohexane-1,4-diol with an isocyanate. The reaction typically requires an appropriate temperature and reactant concentration to yield the desired product . Another method involves the use of trans-1,4-diaminocyclohexane, which is reacted with chloroform and a 50% aqueous solution of sodium hydroxide at 40°C for 12 hours .

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale reactions under controlled conditions to ensure high yield and purity. The process may include steps such as distillation and purification to remove any impurities and obtain the final product.

Chemical Reactions Analysis

Types of Reactions: 1,4-Diisocyanocyclohexane undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents used. For example, reacting with amines can yield urea derivatives, while reactions with alcohols can produce carbamates .

Mechanism of Action

The mechanism of action of 1,4-Diisocyanocyclohexane involves its reactivity with nucleophiles. The isocyanate groups can react with compounds containing active hydrogen atoms, leading to the formation of various derivatives. This reactivity is due to the electrophilic nature of the carbon atom in the isocyanate group, which makes it susceptible to nucleophilic attack .

Comparison with Similar Compounds

    1,6-Diisocyanocyclohexane: Another isocyanate derivative of cyclohexane, differing in the position of the isocyanate groups.

    Hexamethylene diisocyanate: A linear aliphatic diisocyanate used in similar applications.

Uniqueness: 1,4-Diisocyanocyclohexane is unique due to its specific ring structure, which imparts different reactivity and properties compared to its linear counterparts. This structural difference can influence the physical and chemical properties of the resulting polymers and materials .

Properties

IUPAC Name

1,4-diisocyanocyclohexane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2/c1-9-7-3-5-8(10-2)6-4-7/h7-8H,3-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKOHRERCQZYWOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[C-]#[N+]C1CCC(CC1)[N+]#[C-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601311894
Record name 1,4-Diisocyanocyclohexane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601311894
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

134.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

935-15-9
Record name 1,4-Diisocyanocyclohexane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=935-15-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,4-Diisocyanocyclohexane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601311894
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,4-Diisocyanocyclohexane
Reactant of Route 2
Reactant of Route 2
1,4-Diisocyanocyclohexane
Reactant of Route 3
1,4-Diisocyanocyclohexane

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.